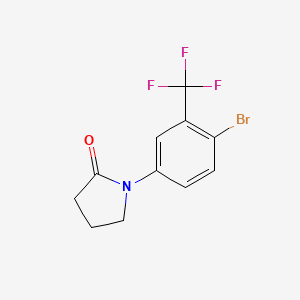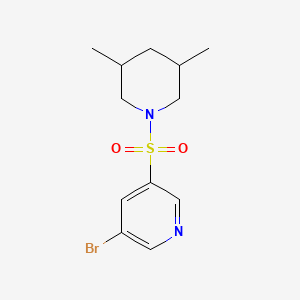
3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 3,5-dimethylpiperidin-1-ylsulfonyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine typically involves multiple steps. One common method starts with the bromination of pyridine to introduce the bromine atom at the 3-position. . The reaction conditions often involve the use of reagents such as bromine, sulfuryl chloride, and 3,5-dimethylpiperidine under controlled temperatures and pressures to ensure the desired product is obtained.
Chemical Reactions Analysis
3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Scientific Research Applications
3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity to these targets. The compound can modulate biological pathways by interacting with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine can be compared with other similar compounds such as:
3-Bromopyridine: This compound has a similar bromine substitution but lacks the sulfonyl and piperidinyl groups, making it less complex and less reactive in certain applications.
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound has a similar structure but with a pyrazole ring instead of the piperidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine atom and the 3,5-dimethylpiperidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5-(3,5-dimethylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-9-3-10(2)8-15(7-9)18(16,17)12-4-11(13)5-14-6-12/h4-6,9-10H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZCGFTLAWWID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=CN=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
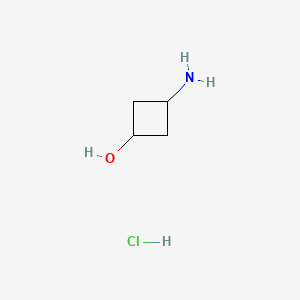
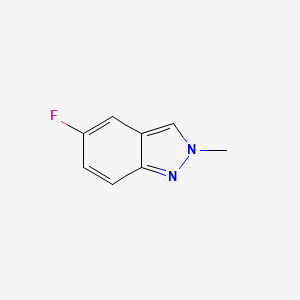
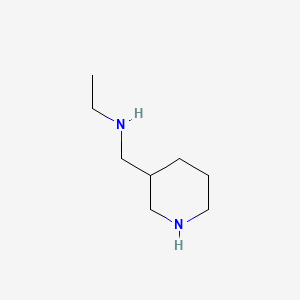
![[(2-Cyclopropylphenoxy)methyl]-oxirane](/img/structure/B580681.png)

![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)
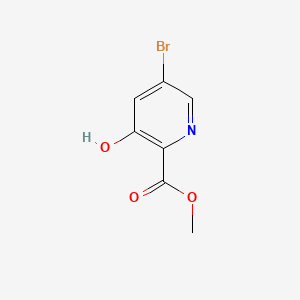
![5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine](/img/structure/B580685.png)
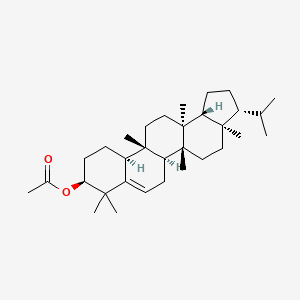
![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)
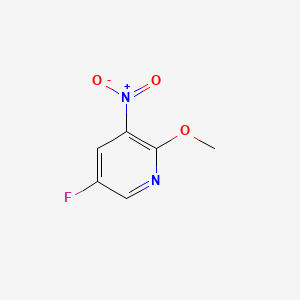
![(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B580696.png)
![3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B580697.png)
